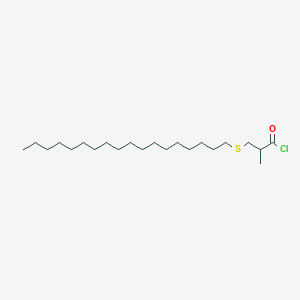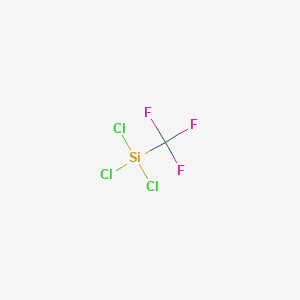
Trichloro(trifluoromethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(trifluoromethyl)silane is an organosilicon compound with the chemical formula CCl3SiF3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other silicon-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro(trifluoromethyl)silane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with trifluoromethyl compounds under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the direct chlorination of silicon compounds followed by fluorination. The reaction conditions are carefully monitored to optimize yield and purity. The final product is then purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Trichloro(trifluoromethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction Reactions: this compound can be reduced to form other silicon-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Platinum-based catalysts are often used in hydrosilylation reactions.
Reducing Agents: Hydrogen gas or metal hydrides are used in reduction reactions.
Major Products: The major products formed from these reactions include various organosilicon compounds, such as silanes and siloxanes .
Aplicaciones Científicas De Investigación
Trichloro(trifluoromethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: this compound derivatives are investigated for their potential use in drug development.
Industry: It is used in the production of high-purity silicon for electronics and solar panels .
Mecanismo De Acción
The mechanism of action of trichloro(trifluoromethyl)silane involves its reactivity with various substrates. The compound can form silicon-carbon bonds through hydrosilylation, where the silicon atom bonds with carbon atoms in organic molecules. This reaction is often catalyzed by metal complexes, which facilitate the transfer of silicon to the target molecule. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparación Con Compuestos Similares
Trichlorosilane (SiHCl3): Used in the production of high-purity silicon.
Trifluoromethyltrimethylsilane (CF3Si(CH3)3):
Silicon Tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor to other silicon compounds.
Uniqueness: Trichloro(trifluoromethyl)silane is unique due to its combination of chlorine and fluorine atoms bonded to silicon. This unique structure imparts specific reactivity patterns that are not observed in other similar compounds. Its ability to participate in both chlorination and fluorination reactions makes it a versatile reagent in synthetic chemistry .
Propiedades
Número CAS |
109111-29-7 |
|---|---|
Fórmula molecular |
CCl3F3Si |
Peso molecular |
203.45 g/mol |
Nombre IUPAC |
trichloro(trifluoromethyl)silane |
InChI |
InChI=1S/CCl3F3Si/c2-8(3,4)1(5,6)7 |
Clave InChI |
SHDWQYAAHOSWDZ-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


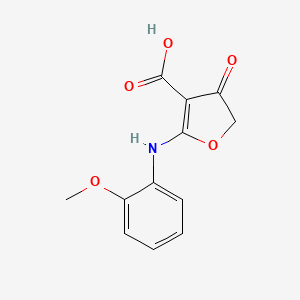
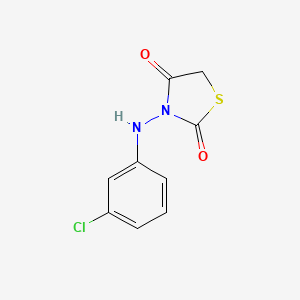
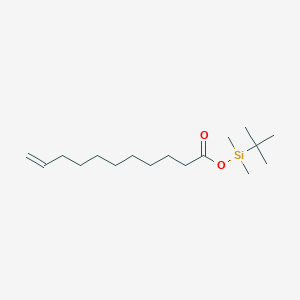


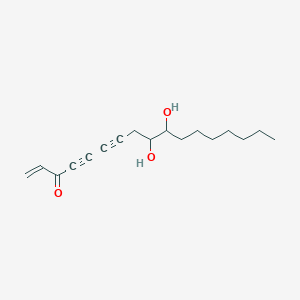
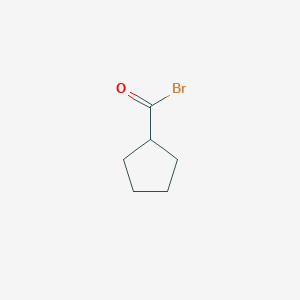
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
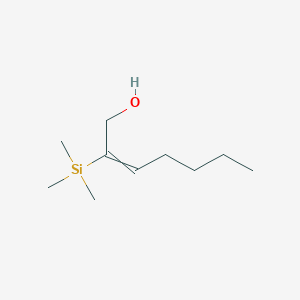
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
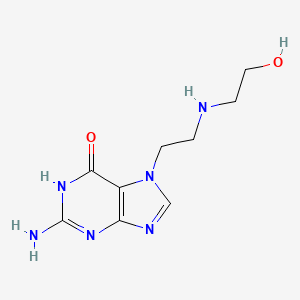
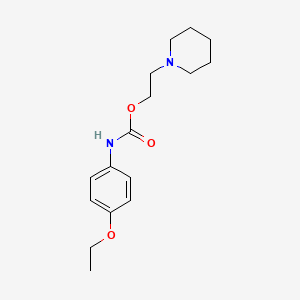
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
